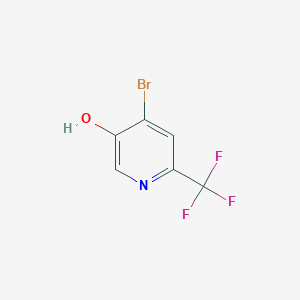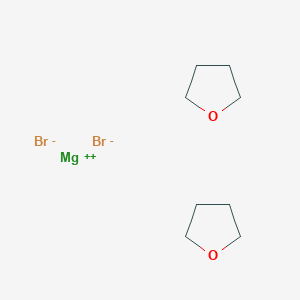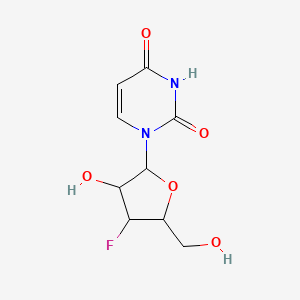![molecular formula C9H8BNO2S B15093097 Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]- CAS No. 2122282-89-5](/img/structure/B15093097.png)
Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, is an organoboron compound that features a boronic acid functional group attached to a pyridine and thiophene ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, exerts its effects is primarily through its ability to form reversible covalent bonds with various biomolecules. This property makes it a valuable tool in the development of enzyme inhibitors and other biologically active compounds . The molecular targets and pathways involved often include enzymes with active site serines, where the boronic acid forms a covalent bond, thereby inhibiting the enzyme’s activity .
Comparaison Avec Des Composés Similaires
- 4-Pyridinylboronic acid
- 3-Pyridinylboronic acid
- 4-Bromophenylboronic acid
Comparison: Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly useful in specific cross-coupling reactions and in the synthesis of complex molecules .
Propriétés
Numéro CAS |
2122282-89-5 |
|---|---|
Formule moléculaire |
C9H8BNO2S |
Poids moléculaire |
205.05 g/mol |
Nom IUPAC |
(4-pyridin-3-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)9-4-8(6-14-9)7-2-1-3-11-5-7/h1-6,12-13H |
Clé InChI |
OPOLGBPYTCHFRG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CS1)C2=CN=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


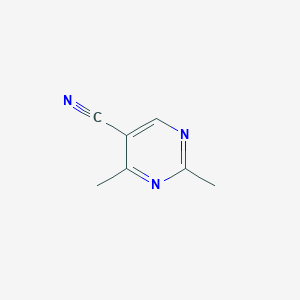

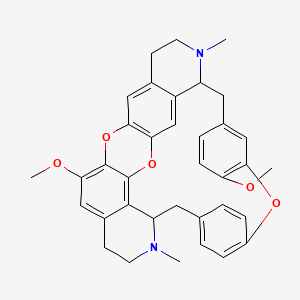
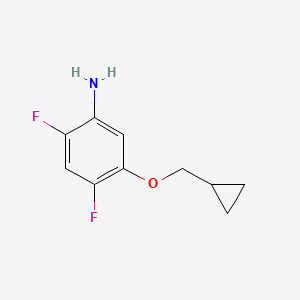
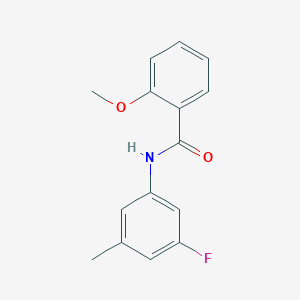
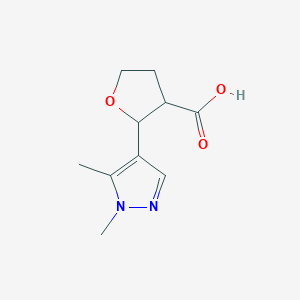
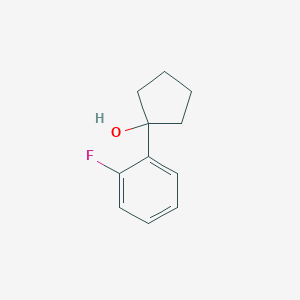
![9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15093053.png)
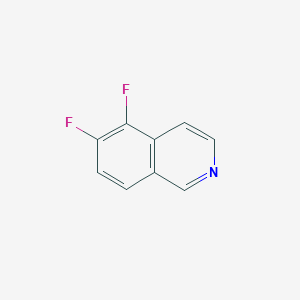

![2,5,6,10,10,14,21-Heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione](/img/structure/B15093084.png)
